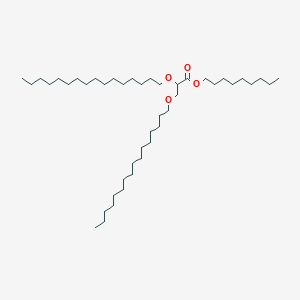

Nonyl 2,3-bis(hexadecyloxy)propanoate

Description

Nonyl 2,3-bis(hexadecyloxy)propanoate (CAS 64713-43-5) is a synthetic lipid derivative with a propanoate backbone substituted by two hexadecyloxy (C₁₆H₃₃O) groups at positions 2 and 3, and a nonyl ester (C₉H₁₉O) at position 1. Its molecular formula is C₃₈H₇₄O₄, with a molecular weight of 806.81 g/mol . The compound exhibits a high hydrophobicity (XlogP = 24.2) due to its long alkyl chains and lacks hydrogen bond donors (HBD = 0), making it suitable for lipid bilayer integration and surfactant applications .

Synthesis involves hydroxyl protection and alkylation steps starting from (±)-1-hexadecyloxy-2,3-propanediol, followed by phosphonocholine placement or esterification reactions . This compound is studied in synthetic lung surfactants due to its phospholipase resistance and structural stability .

Properties

CAS No. |

64713-34-4 |

|---|---|

Molecular Formula |

C44H88O4 |

Molecular Weight |

681.2 g/mol |

IUPAC Name |

nonyl 2,3-dihexadecoxypropanoate |

InChI |

InChI=1S/C44H88O4/c1-4-7-10-13-16-18-20-22-24-26-28-31-33-36-39-46-42-43(44(45)48-41-38-35-30-15-12-9-6-3)47-40-37-34-32-29-27-25-23-21-19-17-14-11-8-5-2/h43H,4-42H2,1-3H3 |

InChI Key |

IKLKWMHYTDUFRY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(C(=O)OCCCCCCCCC)OCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonyl 2,3-bis(hexadecyloxy)propanoate can be synthesized through the esterification of nonyl alcohol with 2,3-bis(hexadecyloxy)propanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Nonyl 2,3-bis(hexadecyloxy)propanoate undergoes several types of chemical reactions, including:

Substitution: The ester can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Hydrolysis: Nonyl alcohol and 2,3-bis(hexadecyloxy)propanoic acid.

Reduction: Nonyl alcohol and 2,3-bis(hexadecyloxy)propanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Nonyl 2,3-bis(hexadecyloxy)propanoate has several applications in scientific research:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.

Industry: Utilized in the formulation of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of Nonyl 2,3-bis(hexadecyloxy)propanoate involves its interaction with biological membranes. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, its ester bond can be hydrolyzed by esterases, releasing active alcohol and acid components that may exert biological effects.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares Nonyl 2,3-bis(hexadecyloxy)propanoate with key structural analogs:

*Note: Octadecyl 2,3-bis(hexadecyloxy)propanoate shares the same CAS number due to structural ambiguity in early records. †Estimated based on branched-chain hydrophobicity.

Key Findings

Chain Length and Hydrophobicity: The hexadecyloxy (C₁₆) chains in this compound confer higher hydrophobicity (XlogP = 24.2) compared to the dodecyloxy (C₁₂) analog (XlogP = 15.0), enhancing lipid bilayer stability but reducing aqueous solubility . Substituting the nonyl ester with octadecyl (C₁₈) minimally impacts hydrophobicity but alters packing density in surfactant monolayers .

Phosphorus-Containing Derivatives :

- The phosphoric acid derivative (CAS 98035-63-3) introduces a polar phosphate group, increasing polarity (PSA = 98.7 vs. 44.8 Ų) and enabling resistance to phospholipase enzymes, critical for therapeutic surfactants .

Branched-Chain Analogs: 2,3-Bis-phytanyloxy-propan-1-ol (CAS 99341-20-5) features branched isoprenoid chains, mimicking archaeal lipids. Its membrane rigidity and thermal stability exceed linear-chain analogs, making it valuable for extremophile studies .

Synthetic Flexibility: Ether-linked analogs (e.g., this compound) resist esterase degradation better than ester-linked counterparts like 2,3-bis(palmitoyloxy)propylphosphonyl cholines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.